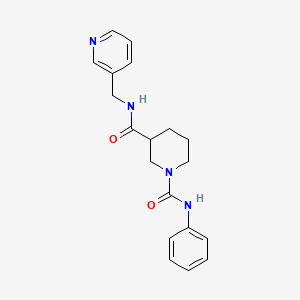
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide, also known as JNJ-40411813, is a novel piperidine derivative compound that has gained significant attention from the scientific community. This compound has been synthesized and studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery.
作用機序
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide exerts its effects by binding to and modulating the activity of various receptors in the brain and other tissues. Specifically, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and stress response. By modulating the activity of the sigma-1 receptor, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to have neuroprotective, anti-inflammatory, and anti-cancer effects.
Biochemical and Physiological Effects:
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. Additionally, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis, a process of programmed cell death.
実験室実験の利点と制限
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has several advantages for use in laboratory experiments. It has high potency and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various cellular processes. Additionally, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide. One area of interest is the development of 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide-based drugs for the treatment of neurodegenerative diseases and cancer. Another potential direction is the investigation of the role of the sigma-1 receptor in various cellular processes and the development of new compounds that can modulate its activity. Additionally, further studies are needed to elucidate the mechanisms of action of 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide and its potential side effects in humans.
合成法
The synthesis of 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide involves the reaction of 1-phenylpiperidin-3-amine with pyridine-3-carboxaldehyde followed by the addition of succinic anhydride. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The final product is obtained by recrystallization and purification processes.
科学的研究の応用
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has shown promising results in various research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. In drug discovery, 1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(21-13-15-6-4-10-20-12-15)16-7-5-11-23(14-16)19(25)22-17-8-2-1-3-9-17/h1-4,6,8-10,12,16H,5,7,11,13-14H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSLISMIJPUGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-phenyl-3-N-(pyridin-3-ylmethyl)piperidine-1,3-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)
![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)


![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)



![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzenesulfonamide](/img/structure/B7545682.png)
![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)
